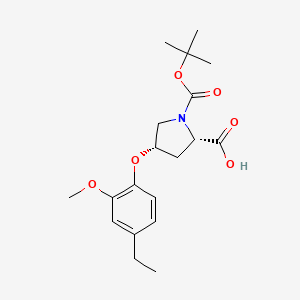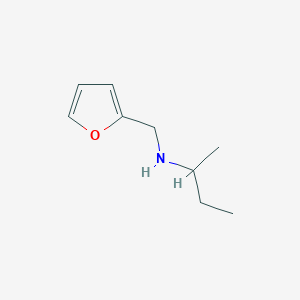
Benzyl(3-ethoxypropyl)amine
説明
Benzyl(3-ethoxypropyl)amine is a chemical compound with the molecular formula C12H19NO . It is a derivative of amine, which is an organic compound that contains a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of aromatic nitriles for radical arylations . Another method involves the electrosynthesis of amide bond formation, which generates strong nucleophiles from amine substrates . These nucleophiles then react with acid anhydrides to generate amides .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. Infrared (IR) spectroscopy can identify the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines . 1H NMR spectra can be used in determining the structure of an unknown amine .
Chemical Reactions Analysis
Amines, including this compound, are good nucleophiles and can react with many electrophilic functional groups . They can also react with acids to form salts soluble in water .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, IR spectroscopy can be used to identify the N−H bonds of primary and secondary amines . 1H NMR can be used to analyze the hydrogens attached to an amine .
科学的研究の応用
Biomolecule Immobilization and Cell Colonization
Amines, including aromatic amines similar to benzyl(3-ethoxypropyl)amine, play a crucial role in the generation of chemically reactive surfaces for biomolecule immobilization and cell colonization. Plasma methods have been employed to create surfaces containing amine groups, facilitating the covalent attachment of molecules or polymers that can interact specifically with biological systems. These technologies are instrumental in various biomedical applications, including tissue engineering and the development of biocompatible materials (Siow et al., 2006).
Antimicrobial Agents
Benzofuran derivatives, structurally related to aromatic amines, have shown significant potential as antimicrobial agents. This class of compounds, found in both natural products and synthetic molecules, has a wide range of biological and pharmacological applications. Given the structural similarity, this compound may contribute to the development of new drugs aimed at combating microbial resistance, highlighting the importance of this scaffold in drug discovery and development (Hiremathad et al., 2015).
Cancer Research and Tobacco Exposure Biomarkers
Aromatic amines, including compounds structurally related to this compound, have been studied for their role in cancer research, particularly as biomarkers for tobacco exposure. Studies have quantified various carcinogens and their metabolites in the urine of smokers, providing valuable information about carcinogen dose and exposure. Such research is crucial for understanding the link between tobacco use and cancer, paving the way for preventive strategies and harm reduction in tobacco products (Hecht, 2002).
Organic Synthesis and Material Science
In material science and organic synthesis, the functionalization of C-H bonds is a key area of research. Metalloporphyrin-catalyzed reactions, including those involving aromatic amines, facilitate the formation of C-N bonds, among others. Such reactions are crucial for the development of new materials and chemicals with advanced properties, including high selectivity and efficiency in synthesis processes (Che et al., 2011).
作用機序
Target of Action
It is known that benzylamines, a class of compounds to which benzyl(3-ethoxypropyl)amine belongs, often interact with various enzymes and receptors in the body . The specific targets and their roles would depend on the exact structure of the compound and its biological context.
Mode of Action
Benzylamines often act through a variety of mechanisms, including acting as substrates for enzymes, interacting with receptors, or undergoing chemical reactions within the body . The exact mode of action would depend on the specific targets of the compound and the biochemical context in which it is acting.
Biochemical Pathways
Benzylamines can participate in a variety of biochemical reactions and pathways, depending on their specific structure and the biological context . They may be involved in the synthesis or metabolism of other compounds, or they may affect signaling pathways by interacting with receptors or enzymes.
Pharmacokinetics
For example, the presence of the ethoxypropyl and benzyl groups may influence the compound’s solubility, stability, and its interactions with transport proteins, all of which can affect its bioavailability .
Result of Action
If it interacts with a receptor, it could influence cellular signaling pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other compounds that can interact with this compound, and the specific biological context (e.g., the type of cells or tissues in which it is present) .
特性
IUPAC Name |
N-benzyl-3-ethoxypropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-14-10-6-9-13-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBXZCGVPZNEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291448 | |
| Record name | N-(3-Ethoxypropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869942-64-3 | |
| Record name | N-(3-Ethoxypropyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869942-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Ethoxypropyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601291448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-(3-Aminofuro[3,2-b]pyridin-2-yl)ethanone](/img/structure/B3161315.png)

![N,N-Dimethyl-4-[(propylamino)methyl]aniline](/img/structure/B3161333.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B3161342.png)